2-(Benzenesulfonyl)hept-6-en-3-one
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Overview
Description
2-(Benzenesulfonyl)hept-6-en-3-one is an organic compound with the molecular formula C13H16O3S It is characterized by the presence of a benzenesulfonyl group attached to a hept-6-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)hept-6-en-3-one typically involves the reaction of benzenesulfonyl chloride with hept-6-en-3-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)hept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted hept-6-en-3-one compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Benzenesulfonyl)hept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)hept-6-en-3-one involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The double bond in the hept-6-en-3-one backbone can undergo addition reactions, further modifying the compound’s structure and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzenesulfonyl)hept-6-en-2-one
- 2-(Benzenesulfonyl)hept-6-en-4-one
- 2-(Benzenesulfonyl)hept-6-en-5-one
Uniqueness
2-(Benzenesulfonyl)hept-6-en-3-one is unique due to its specific positioning of the sulfonyl group and the double bond.
Properties
CAS No. |
80945-33-1 |
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Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-(benzenesulfonyl)hept-6-en-3-one |
InChI |
InChI=1S/C13H16O3S/c1-3-4-10-13(14)11(2)17(15,16)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3 |
InChI Key |
ADTAHPHAEWPMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCC=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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